molecular formula C21H23N3O4S B10985690 Ethyl 2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10985690
M. Wt: 413.5 g/mol
InChI Key: WQJGLVIKAKMZPQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Ester: The compound contains an ethyl ester group (C2H5COO-), which imparts its characteristic fruity odor.

    Thiazole Ring: The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) contributes to its biological activity.

    Isoquinoline Moiety: The isoquinoline fragment (a bicyclic aromatic system) adds further complexity.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound is typically synthesized through a multistep process involving several reactions. Unfortunately, specific literature references for this exact compound are scarce.

    Key Steps:

Industrial Production:: Industrial-scale production methods are proprietary and often closely guarded by manufacturers. the compound’s synthesis likely involves efficient and scalable processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazole moiety may undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Substitution reactions at the isoquinoline ring are possible.

Common Reagents and Conditions::

    Thiazole Formation: Thionyl chloride, ammonia, and cyclization conditions.

    Esterification: Ethanol, acid catalysts (e.g., sulfuric acid).

Major Products::
  • The desired product is Ethyl 2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate.
  • Byproducts may include regioisomers or side products.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Medicine: Potential drug candidates due to its structural features.

    Industry: Flavor and fragrance industry (due to the ester group).

Mechanism of Action

The compound’s mechanism of action likely involves:

    Target Binding: Interacting with specific protein targets.

    Cellular Signaling: Modulating cellular pathways (e.g., signal transduction).

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

    Similar Compounds:

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[[2-(3-methylbutyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-4-28-20(27)17-12-29-21(22-17)23-18(25)16-11-24(10-9-13(2)3)19(26)15-8-6-5-7-14(15)16/h5-8,11-13H,4,9-10H2,1-3H3,(H,22,23,25)

InChI Key

WQJGLVIKAKMZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCC(C)C

Origin of Product

United States

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